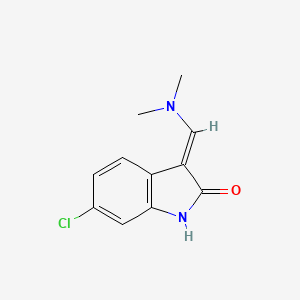
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as IDP, and its chemical formula is C14H18N2O3. This compound has shown potential for use in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid is not fully understood. However, studies have shown that it may act as a modulator of glutamate receptors, which are involved in synaptic transmission and plasticity. IDP may also have an impact on other neurotransmitter systems, including acetylcholine and dopamine.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid has a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. IDP has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in treating a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid. One area of interest is its potential use in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. IDP may also have applications in treating other diseases, including cancer and cardiovascular disorders. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid involves the reaction between indanone and L-alanine, followed by the addition of ammonia and acetic acid. The final product is obtained through purification and isolation processes. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promise in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. IDP has also been investigated for its anti-inflammatory and antioxidant properties, which may be beneficial in treating a range of diseases, including cancer and cardiovascular disorders.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-ylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)5-6-14-13(18)15-11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8H2,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQISRPCXLIETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)

![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)